molecular formula C11H15N5O2 B6643582 3-ethyl-5-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,2-oxazole-4-carboxamide

3-ethyl-5-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,2-oxazole-4-carboxamide

Cat. No. B6643582
M. Wt: 249.27 g/mol
InChI Key: GDDUECUNBKNFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EMTOC and has a molecular formula of C13H17N5O2.

Mechanism of Action

The exact mechanism of action of EMTOC is not fully understood. However, it has been suggested that EMTOC exerts its antifungal and antibacterial effects by inhibiting the synthesis of ergosterol and peptidoglycan, respectively. EMTOC has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
EMTOC has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. EMTOC has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, EMTOC has been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMTOC is its broad-spectrum antifungal and antibacterial activity. It has also been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of EMTOC is its poor solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of EMTOC. One potential direction is the development of EMTOC-based drug delivery systems for the treatment of various diseases, including cancer. Another potential direction is the investigation of the mechanism of action of EMTOC, which may lead to the development of more effective drugs. Additionally, the synthesis of EMTOC analogs may lead to the discovery of compounds with improved properties.

Synthesis Methods

The synthesis of EMTOC involves the condensation of 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid with 1-(1H-1,2,4-triazol-5-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out under mild conditions and yields EMTOC as a white crystalline solid.

Scientific Research Applications

EMTOC has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antifungal, antibacterial, and anti-tumor properties. EMTOC has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

3-ethyl-5-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-4-8-9(7(3)18-16-8)11(17)14-6(2)10-12-5-13-15-10/h5-6H,4H2,1-3H3,(H,14,17)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDUECUNBKNFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)C2=NC=NN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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